N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine
Description
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine is a boronic ester derivative that has garnered significant interest in the field of organic chemistry. Boronic esters are known for their versatility and utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions
Properties
IUPAC Name |
N-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BFNO2/c1-6-7-10-20-12-13-8-9-14(19)11-15(13)18-21-16(2,3)17(4,5)22-18/h8-9,11,20H,6-7,10,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEPQRJVLKTPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CNCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine typically involves the reaction of 5-fluoro-2-formylphenylboronic acid with N-butylamine, followed by esterification with pinacol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, particularly in medicinal chemistry and materials science, supported by data tables and case studies.
Structure and Composition
The compound has the following molecular formula: with a molecular weight of 293.2 g/mol. Its structure includes a fluorinated benzyl group and a dioxaborolane moiety, which are significant for its reactivity and interactions in biological systems.
Physical Properties
- Molecular Weight : 293.2 g/mol
- Purity : Typically >97%
- Form : Solid at room temperature
- Storage Conditions : Should be kept in a dark place under inert atmosphere at 2-8°C to maintain stability.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent. The presence of the fluorine atom enhances lipophilicity, which is beneficial for drug design.
Case Study: Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The dioxaborolane group can participate in reversible covalent bonding with biomolecules, potentially leading to selective targeting of cancer cells.
Material Science
The compound's unique boron-containing structure allows it to be utilized in the development of new materials, particularly in organic electronics and sensors.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Electrical Conductivity | Moderate |
| Solubility | Soluble in organic solvents |
| Application | Organic semiconductors |
Organic Synthesis
Due to its boron content, this compound can serve as a reagent in various organic synthesis reactions, including Suzuki coupling reactions which are pivotal in forming carbon-carbon bonds.
Case Study: Suzuki Coupling
In studies involving Suzuki coupling reactions, this compound has shown effectiveness as a boron source for synthesizing biaryl compounds, which are important intermediates in pharmaceuticals.
Agrochemicals
The compound's fluorinated structure may also find applications in the development of agrochemicals due to enhanced biological activity against pests and diseases.
Research Findings
Studies have shown that fluorinated compounds often exhibit increased potency compared to their non-fluorinated counterparts. This can lead to more effective pesticides with lower required dosages.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions . The compound’s unique structure allows it to interact with specific molecular targets, making it valuable in drug development and other applications .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 2-Fluoropyridine-5-boronic acid pinacol ester
- 5-Methyl-2-furanboronic acid pinacol ester
- N-Methylpyrrole-2-boronic acid pinacol ester
Uniqueness
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine stands out due to its unique combination of a boronic ester group with a fluorinated phenyl ring and an N-butylaminomethyl substituent.
Biological Activity
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets and its implications in therapeutic applications.
- Molecular Formula : C16H21BFNO3
- Molecular Weight : 305.15 g/mol
- CAS Number : 2246782-64-7
The compound features a boron-containing dioxaborolane moiety, which is known for its ability to participate in various chemical reactions, including Suzuki coupling. The fluorine substitution on the benzyl group may enhance the compound's binding affinity to biological targets due to electronic effects.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of compounds similar to this compound. For instance, a related compound demonstrated significant inhibition of HDAC (Histone Deacetylase) with an IC50 value of 95.48 nM against HDAC3 and an IC50 value of 1.30 μM against HepG2 solid tumor cells .
Inhibition of Kinases
The compound's structural features suggest it may inhibit specific kinases involved in cancer progression. Similar compounds have been developed as selective inhibitors of DYRK1A and HPK1 kinases, which play roles in cellular signaling pathways related to cancer .
Case Studies
| Study | Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|---|
| FNA | HDAC3 | 95.48 | Antitumor activity in HepG2 cells | |
| PF-07265028 | HPK1 | N/A | Selective kinase inhibition |
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of similar compounds indicates moderate bioavailability and metabolic stability. The presence of the dioxaborolane group may influence solubility and permeability across cellular membranes.
Toxicity and Safety
Preliminary toxicity assessments are crucial for understanding the safety profile of this compound. Related compounds have shown varying degrees of toxicity depending on their structure and mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
